molecular formula C22H22N4O2S B2740699 7-benzyl-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 372971-73-8

7-benzyl-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2740699
CAS No.: 372971-73-8
M. Wt: 406.5
InChI Key: VZYKZSUOOCMOQO-UHFFFAOYSA-N
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Description

7-benzyl-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C22H22N4O2S This compound belongs to the class of purine derivatives and is characterized by its unique structure, which includes a benzyl group, a dimethyl group, and a methylphenylmethylsulfanyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions One common method includes the alkylation of 1,3-dimethylxanthine with benzyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methylphenylmethylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted purine derivatives with different alkyl or aryl groups.

Scientific Research Applications

7-benzyl-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-benzyl-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the methylphenylmethylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents, leading to variations in reactivity and application.

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-9-11-17(12-10-15)14-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)13-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYKZSUOOCMOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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